Farnesyl pyrophosphate

説明

Farnesyl pyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Farnesyl diphosphate has been reported in Tripterygium wilfordii, Myxococcus xanthus, and other organisms with data available.

Farnesyl pyrophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

2-trans,6-trans-farnesyl diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

a sesquiterpene that dimerizes to SQUALENE; RN given refers to cpd without isomeric designation

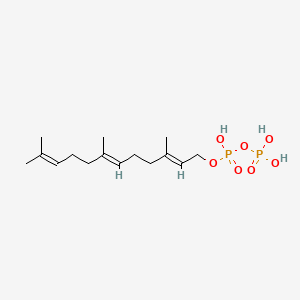

Structure

3D Structure

特性

IUPAC Name |

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJDQUYCIWHTN-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020624 | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-97-4, 13058-04-3 | |

| Record name | Farnesyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sq 32709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W6B01D07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is farnesyl pyrophosphate and its role in metabolism

An In-depth Technical Guide to Farnesyl Pyrophosphate (FPP) and Its Pivotal Role in Metabolism

Abstract

Farnesyl pyrophosphate (FPP) is a 15-carbon isoprenoid intermediate that stands at a critical crossroads of cellular metabolism.[1] Synthesized via the mevalonate (MVA) pathway, FPP is not merely a stepping stone in cholesterol production but a central precursor to a vast array of essential biomolecules.[2][3] Its metabolic fate is meticulously partitioned to supply the building blocks for sterols (like cholesterol), non-sterol isoprenoids (such as dolichols, coenzyme Q10, and heme A), and for the post-translational prenylation of proteins, a modification vital for their function and localization.[2][4] This guide provides a comprehensive exploration of FPP's biosynthesis, its allocation into divergent metabolic pathways, the regulatory mechanisms governing its flux, and its significance as a therapeutic target for a range of diseases, from hypercholesterolemia to cancer and osteoporosis.

Biosynthesis of Farnesyl Pyrophosphate: The Mevalonate Pathway

The synthesis of FPP is an evolutionarily conserved process that begins with acetyl-CoA and proceeds through the MVA pathway.[2] This pathway is a cornerstone of cellular metabolism, primarily regulated at its initial, rate-limiting step.

The key stages are as follows:

-

Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2]

-

Synthesis of Mevalonate: HMG-CoA reductase (HMGCR), an endoplasmic reticulum-associated enzyme, catalyzes the reduction of HMG-CoA to mevalonate. This is the rate-limiting and principal regulatory step of the entire pathway and the primary target of statin drugs.[2]

-

Formation of Isoprenoid Building Blocks: Mevalonate is subsequently phosphorylated and decarboxylated in a series of enzymatic steps to yield the fundamental five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2][5]

-

Chain Elongation to FPP: The enzyme farnesyl pyrophosphate synthase (FPPS), also known as geranyltranstransferase, catalyzes the sequential head-to-tail condensation of these five-carbon units.[6][7]

This sequence establishes FPP as a central hub, poised for distribution into numerous downstream pathways.

Caption: Biosynthesis of FPP via the Mevalonate Pathway.

FPP: A Critical Metabolic Branchpoint

FPP's central position allows it to serve as the last common precursor for both sterol and a multitude of non-sterol isoprenoids, making the regulation of its distribution critical for cellular homeostasis.[2]

Sterol Biosynthesis: The Cholesterol Pathway

The most prominent fate of FPP in many cells is its commitment to cholesterol synthesis. This pathway is initiated by the enzyme squalene synthase (FDFT1), which catalyzes the head-to-head condensation of two FPP molecules to form squalene.[2][9] This is the first step dedicated exclusively to sterol formation.[9] Squalene then undergoes a series of cyclization and modification reactions, catalyzed by enzymes such as squalene epoxidase and lanosterol synthase, to form lanosterol, the first sterol intermediate, which is ultimately converted to cholesterol.[2]

Non-Sterol Biosynthesis

FPP is the direct or indirect precursor for several essential non-sterol molecules:

-

Coenzyme Q10 (Ubiquinone): The polyisoprenoid tail of coenzyme Q10 is derived from FPP, which is elongated by the addition of further IPP units. Coenzyme Q10 is a vital component of the mitochondrial electron transport chain.[2]

-

Dolichols: These long-chain polyisoprenols, also derived from the elongation of FPP, are essential for the N-linked glycosylation of proteins in the endoplasmic reticulum.[2][3]

-

Heme A: The farnesyl group from FPP is a key structural component of Heme A, a prosthetic group in cytochrome c oxidase (Complex IV) of the respiratory chain.[2]

-

Geranylgeranyl Pyrophosphate (GGPP): FPP can be further elongated by the addition of one IPP molecule by GGPP synthase to form the 20-carbon GGPP. GGPP is a crucial substrate for protein geranylgeranylation and the synthesis of other biomolecules.[4]

Protein Prenylation

Protein prenylation is a post-translational modification where an isoprenoid lipid (either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group) is covalently attached to a cysteine residue near the C-terminus of a target protein.[4] This modification is critical for mediating protein-membrane and protein-protein interactions.[4]

-

Farnesylation: FPP is the direct donor for the farnesylation of proteins, a reaction catalyzed by farnesyltransferase (FTase). Key substrates include members of the Ras superfamily of small GTPases and nuclear lamins.[10] Proper membrane localization of Ras is essential for its role in signal transduction pathways controlling cell proliferation and survival.[10]

-

Geranylgeranylation: As noted, FPP is the precursor to GGPP. GGPP is then transferred to proteins, such as Rho and Rab family GTPases, by geranylgeranyltransferases (GGTase-I and GGTase-II).[2] This modification is vital for the function of proteins involved in cytoskeletal regulation, cell motility, and vesicular trafficking.

Caption: FPP as a central branchpoint in isoprenoid metabolism.

Pharmacological Targeting of FPP Metabolism

The central role of FPP and its downstream products makes the mevalonate pathway a rich source of targets for therapeutic intervention.

| Drug Class | Target Enzyme | Mechanism of Action | Clinical Applications |

| Statins | HMG-CoA Reductase | Competitive inhibition of the rate-limiting step, reducing the entire isoprenoid pool, including FPP.[2] | Hypercholesterolemia, Cardiovascular Disease Prevention |

| Bisphosphonates | FPP Synthase (FPPS) | Direct inhibition of FPPS, preventing the synthesis of FPP and GGPP.[6] This disrupts protein prenylation in osteoclasts, inducing apoptosis and reducing bone resorption. | Osteoporosis, Paget's disease, Cancer-related bone disease |

| Farnesyltransferase Inhibitors (FTIs) | Farnesyltransferase | Block the farnesylation of proteins, most notably Ras, preventing its membrane association and signaling. | Investigational for various cancers and progeria. |

| Squalene Synthase Inhibitors | Squalene Synthase | Inhibit the conversion of FPP to squalene, specifically blocking cholesterol synthesis while preserving the pathways for non-sterol isoprenoids.[2] | Investigational for hypercholesterolemia. |

Dysregulation of FPP metabolism is implicated in numerous diseases.[4] For example, the accumulation of FPP has been identified as a "danger signal" that can trigger acute cell death in pathological conditions like ischemic brain injury.[11] This highlights a novel function for FPP beyond its biosynthetic roles and suggests that targeting the FPP axis may be a therapeutic strategy for stroke and other injuries.[11]

Key Experimental Methodologies

Studying the complex roles of FPP requires robust experimental protocols. Below are methodologies for assessing a key enzyme in its synthesis and a critical downstream process.

FPP Synthase (FPPS) Activity Assay

This protocol describes a non-radiometric, coupled-enzyme colorimetric assay to measure FPPS activity by quantifying the release of inorganic pyrophosphate (PPi).

Causality and Self-Validation: This assay is based on the principle that for every molecule of FPP synthesized from GPP and IPP, one molecule of PPi is released. The released PPi is then hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi). The Pi is then detected using a malachite green-based reagent, which forms a colored complex. The rate of color formation is directly proportional to the FPPS activity. The system is self-validating as the signal is dependent on the presence of all components: FPPS, substrates (GPP, IPP), and the coupling enzyme. The omission of any component serves as a negative control.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Substrate Stock: 10 mM Geranyl Pyrophosphate (GPP), 10 mM Isopentenyl Pyrophosphate (IPP).

-

Enzyme Solutions: Purified recombinant FPPS, Inorganic Pyrophosphatase (e.g., from yeast).

-

Detection Reagent: Commercially available Malachite Green Phosphate Assay Kit.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the test compound (inhibitor) or vehicle control.

-

Add 10 µL of FPPS enzyme solution and 5 µL of Inorganic Pyrophosphatase.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a 25 µL mixture of substrates (GPP and IPP, final concentration typically 10-50 µM each).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 100 µL of the Malachite Green Detection Reagent.

-

Incubate at room temperature for 15-20 minutes for color development.

-

-

Data Analysis:

-

Measure the absorbance at ~620-650 nm using a microplate reader.

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of Pi produced in each well and, by extension, the activity of FPPS (nmol/min/mg).

-

Caption: Workflow for a colorimetric FPPS activity assay.

Conclusion

Farnesyl pyrophosphate is a linchpin in cellular metabolism, orchestrating the flow of carbon from simple precursors into a remarkable diversity of essential molecules. Its position at the nexus of sterol synthesis, non-sterol isoprenoid production, and protein prenylation underscores its fundamental importance. The intricate regulation of FPP synthase and the enzymes at its branchpoints ensures that cellular demands for these varied products are met. This complexity also presents a wealth of opportunities for pharmacological intervention, a strategy that has already yielded powerful drugs like statins and bisphosphonates. As research continues to uncover new roles for FPP, such as its function as an intercellular danger signal, the potential for developing novel therapeutics targeting this critical metabolite will undoubtedly expand.

References

-

MDPI. (n.d.). Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture. Available from: [Link]

-

PubMed Central. (n.d.). Farnesyl pyrophosphate is a new danger signal inducing acute cell death. Available from: [Link]

-

PubMed Central. (2021-02-04). Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13. Available from: [Link]

-

NIH. (n.d.). Farnesyl pyrophosphate is an endogenous antagonist to ADP-stimulated P2Y12 receptor-mediated platelet aggregation. Available from: [Link]

-

ResearchGate. (n.d.). Enzymatic conversion of farnesyl pyrophosphate to cholesterol. (A).... Available from: [Link]

-

PubMed Central. (n.d.). Farnesyl pyrophosphate regulates adipocyte functions as an endogenous PPARγ agonist. Available from: [Link]

-

Wikipedia. (n.d.). Cholesterol. Available from: [Link]

-

P. aeruginosa Metabolome Database. (n.d.). Farnesyl pyrophosphate (PAMDB000210). Available from: [Link]

-

PubMed. (n.d.). Transcriptional regulation of farnesyl pyrophosphate synthase by liver X receptors. Available from: [Link]

-

PubMed. (2019-02-18). Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers. Available from: [Link]

-

Taylor & Francis. (n.d.). Farnesyl pyrophosphate – Knowledge and References. Available from: [Link]

-

Wikipedia. (n.d.). Farnesyl pyrophosphate. Available from: [Link]

-

PubMed. (2013-01-25). Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. Available from: [Link]

-

UniProt. (2008-11-25). FDPS - Farnesyl pyrophosphate synthase - Homo sapiens (Human). Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesyl pyrophosphate is an endogenous antagonist to ADP-stimulated P2Y12 receptor-mediated platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Cholesterol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Farnesyl pyrophosphate regulates adipocyte functions as an endogenous PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

farnesyl pyrophosphate biosynthesis pathway in mammals

An In-Depth Technical Guide to the Farnesyl Pyrophosphate Biosynthesis Pathway in Mammals

Abstract

Farnesyl pyrophosphate (FPP) is a pivotal intermediate in the mevalonate pathway, serving as a precursor for the biosynthesis of a diverse array of essential biomolecules in mammals. This technical guide provides a comprehensive overview of the FPP biosynthesis pathway, from the initial condensation of acetyl-CoA to the formation of FPP and its subsequent utilization in various downstream metabolic routes. We will delve into the enzymatic machinery, regulatory mechanisms, and key branch points of this pathway. Furthermore, this guide will equip researchers with detailed experimental protocols to investigate the FPP pathway, including enzyme activity assays and inhibitor screening methodologies. The therapeutic significance of targeting this pathway in various diseases, including cancer and cardiovascular disorders, will also be highlighted.

Introduction: The Central Role of Farnesyl Pyrophosphate in Mammalian Metabolism

The farnesyl pyrophosphate (FPP) biosynthesis pathway, also known as the mevalonate pathway, is a fundamental metabolic cascade in all higher eukaryotes. This pathway is responsible for the production of isoprenoids, a large and diverse class of lipids that play crucial roles in various cellular processes. FPP, a 15-carbon isoprenoid, stands at a critical juncture in this pathway, acting as the last common precursor for the synthesis of both sterol and non-sterol isoprenoids.

Significance in Cellular Processes

The downstream products of FPP are integral to numerous cellular functions:

-

Cholesterol Biosynthesis: A significant portion of FPP is channeled towards the synthesis of cholesterol, an essential component of cell membranes that also serves as a precursor for steroid hormones and bile acids.

-

Protein Prenylation: FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), are utilized in the post-translational modification of proteins, a process known as prenylation. This lipid modification is crucial for the proper subcellular localization and function of a wide range of proteins, including small GTPases of the Ras and Rho families, which are involved in signal transduction pathways regulating cell growth, differentiation, and survival.

-

Dolichol Synthesis: FPP is a precursor for the synthesis of dolichol, a long-chain polyisoprenoid lipid required for the N-linked glycosylation of proteins in the endoplasmic reticulum.

-

Ubiquinone (Coenzyme Q) Synthesis: The isoprenoid tail of ubiquinone, an essential component of the mitochondrial electron transport chain, is derived from FPP.

Therapeutic Relevance: A Target for Drug Discovery

The central role of the FPP pathway in cellular physiology has made it an attractive target for the development of therapeutic agents. The most well-known examples are the statins, which are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. By reducing cholesterol synthesis, statins have become a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.

Beyond cholesterol-lowering, targeting other enzymes in the FPP pathway holds promise for the treatment of various diseases:

-

Cancer: The increased demand for isoprenoids in rapidly proliferating cancer cells makes the FPP pathway a potential target for anticancer therapies. Inhibitors of farnesyltransferase (FTIs) and geranylgeranyltransferase (GGTIs) have been developed to block the prenylation of oncogenic proteins like Ras.

-

Bone Disorders: Bisphosphonates, a class of drugs used to treat osteoporosis and other bone-related diseases, are potent inhibitors of FPP synthase (FPPS). By inhibiting FPPS in osteoclasts, bisphosphonates disrupt their function and reduce bone resorption.

-

Infectious Diseases: The mevalonate pathway is also essential for the survival of various pathogens. Therefore, targeting this pathway could be a viable strategy for the development of novel antimicrobial agents.

The Mevalonate Pathway: The Upstream Route to FPP

The biosynthesis of FPP begins with the simple two-carbon unit, acetyl-CoA, and proceeds through a series of enzymatic reactions known as the mevalonate pathway. This pathway can be broadly divided into two stages: the formation of the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and the subsequent condensation of these units to form FPP.

From Acetyl-CoA to Mevalonate: The Committed Step

The initial steps of the mevalonate pathway involve the sequential condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the reduction of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase (HMGR). This step is the primary rate-limiting and irreversible step of the mevalonate pathway, making it a major point of regulation.

HMG-CoA reductase is a transmembrane protein located in the endoplasmic reticulum. Its activity is tightly regulated at multiple levels to maintain cellular cholesterol homeostasis:

-

Transcriptional Regulation: The expression of the HMGR gene is controlled by the sterol regulatory element-binding proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to the sterol regulatory element (SRE) in the promoter of the HMGR gene, thereby upregulating its transcription.

-

Post-transcriptional Regulation: The stability of the HMGR protein is also regulated by sterol levels. High levels of sterols promote the ubiquitination and subsequent proteasomal degradation of HMGR.

-

Hormonal Regulation: Hormones such as insulin and glucagon can also modulate the activity of HMGR through phosphorylation and dephosphorylation.

Phosphorylation and Decarboxylation: Generating Isoprenoid Building Blocks

Mevalonate is then sequentially phosphorylated by two kinases, mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), to form mevalonate-5-pyrophosphate. This is followed by a decarboxylation reaction catalyzed by mevalonate-5-pyrophosphate decarboxylase (MVD), which yields the five-carbon isoprenoid, isopentenyl pyrophosphate (IPP).

Isomerization of Isopentenyl Pyrophosphate (IPP) to Dimethylallyl Pyrophosphate (DMAPP)

IPP is the basic building block for all isoprenoids. However, for the subsequent condensation reactions to occur, IPP needs to be isomerized to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP). This reversible reaction is catalyzed by isopentenyl pyrophosphate isomerase (IDI).

Synthesis of Farnesyl Pyrophosphate: The Core of the Pathway

The final steps in the synthesis of FPP involve the sequential head-to-tail condensation of IPP with DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS).

Head-to-Tail Condensations: The Role of Farnesyl Pyrophosphate Synthase (FPPS)

FPPS is a key enzyme that catalyzes two consecutive condensation reactions:

First, FPPS catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the 10-carbon intermediate, geranyl pyrophosphate (GPP).

Next, FPPS catalyzes the condensation of GPP with another molecule of IPP to yield the 15-carbon product, farnesyl pyrophosphate (FPP).

Structural and Mechanistic Insights into FPPS

FPPS is a homodimeric enzyme, with each subunit containing a large active site cleft. The catalytic mechanism of FPPS involves the ionization of the allylic pyrophosphate substrate (DMAPP or GPP) to form a carbocation, which then attacks the double bond of IPP. This is followed by the elimination of a proton to form the new carbon-carbon bond and regenerate the double bond in the product.

Downstream Fates of Farnesyl Pyrophosphate: A Critical Branch Point

As a central intermediate, FPP is positioned at a critical branch point in the mevalonate pathway, from which several metabolic routes diverge.

Cholesterol Biosynthesis

The majority of FPP is directed towards the synthesis of cholesterol. In the first committed step of this pathway, two molecules of FPP are condensed head-to-head by squalene synthase to form squalene. Squalene then undergoes a series of cyclization and demethylation reactions to form cholesterol.

Protein Prenylation: Post-Translational Modification

FPP is the substrate for farnesyltransferase (FT), which catalyzes the attachment of the 15-carbon farnesyl group to the C-terminus of specific proteins. Additionally, FPP can be further elongated to the 20-carbon geranylgeranyl pyrophosphate (GGPP) by geranylgeranyl pyrophosphate synthase (GGPPS). GGPP is then used by geranylgeranyltransferases (GGTIs) to modify other proteins.

Dolichol Synthesis: Glycosylation Pathways

FPP serves as the starting point for the synthesis of dolichol, a long-chain polyisoprenoid that plays a vital role in the N-linked glycosylation of proteins.

Ubiquinone (Coenzyme Q) Synthesis: Electron Transport Chain

The polyisoprenoid tail of ubiquinone is synthesized from FPP through a series of elongation reactions.

Experimental Methodologies for Studying the FPP Pathway

A variety of in vitro and cellular assays can be used to study the FPP pathway and to screen for potential inhibitors.

In Vitro Enzyme Assays

The activity of HMG-CoA reductase can be measured by monitoring the oxidation of NADPH, a cofactor in the reaction, at 340 nm.

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, DTT, NADPH, and HMG-CoA.

-

Add the enzyme source (e.g., purified enzyme or microsomal fraction).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation.

The activity of FPPS can be determined by measuring the incorporation of radiolabeled IPP into FPP.

Protocol:

-

Prepare a reaction mixture containing buffer, MgCl2, DTT, GPP, and [14C]-IPP.

-

Add the purified FPPS enzyme.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction by adding a quenching solution.

-

Extract the lipid products with an organic solvent.

-

Separate the products by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled FPP using a scintillation counter.

Cellular Assays for Pathway Activity

The overall activity of the mevalonate pathway in intact cells can be assessed by metabolic labeling with [14C]-acetate, a precursor for the pathway.

Protocol:

-

Culture cells in a medium containing [14C]-acetate.

-

After a specific incubation period, harvest the cells and extract the lipids.

-

Separate the different lipid classes (e.g., cholesterol, dolichol, and prenylated proteins) by chromatography.

-

Quantify the amount of radioactivity incorporated into each lipid fraction.

Inhibitor Screening Protocols

The in vitro enzyme assays described above can be adapted for high-throughput screening of potential inhibitors.

Protocol:

-

Perform the enzyme assay in a multi-well plate format.

-

Add the test compounds at various concentrations to the wells.

-

Measure the enzyme activity in the presence and absence of the compounds.

-

Calculate the IC50 value for each compound, which is the concentration required to inhibit the enzyme activity by 50%.

Key Enzymes and Inhibitors of the FPP Pathway

| Enzyme | Substrate(s) | Product(s) | Inhibitor(s) |

| HMG-CoA Reductase | HMG-CoA, NADPH | Mevalonate, NADP+ | Statins (e.g., lovastatin, simvastatin) |

| Mevalonate Kinase | Mevalonate, ATP | Mevalonate-5-phosphate, ADP | |

| Phosphomevalonate Kinase | Mevalonate-5-phosphate, ATP | Mevalonate-5-pyrophosphate, ADP | |

| Mevalonate-5-pyrophosphate Decarboxylase | Mevalonate-5-pyrophosphate, ATP | Isopentenyl pyrophosphate, ADP, Pi, CO2 | |

| Isopentenyl Pyrophosphate Isomerase | Isopentenyl pyrophosphate | Dimethylallyl pyrophosphate | |

| Farnesyl Pyrophosphate Synthase | Geranyl pyrophosphate, Isopentenyl pyrophosphate | Farnesyl pyrophosphate, PPi | Bisphosphonates (e.g., zoledronate, alendronate) |

| Squalene Synthase | Farnesyl pyrophosphate, NADPH | Squalene, NADP+, PPi | Zaragozic acids |

| Farnesyltransferase | Farnesyl pyrophosphate, Protein-CaaX | Farnesylated protein, PPi | Farnesyltransferase inhibitors (FTIs) |

| Geranylgeranyltransferase I | Geranylgeranyl pyrophosphate, Protein-CaaX | Geranylgeranylated protein, PPi | Geranylgeranyltransferase inhibitors (GGTIs) |

Conclusion and Future Directions

The farnesyl pyrophosphate biosynthesis pathway is a complex and highly regulated metabolic network that is essential for mammalian life. Due to its involvement in a wide range of cellular processes, this pathway has emerged as a major target for drug development. While significant progress has been made in understanding the biochemistry and regulation of the FPP pathway, many questions remain. Future research will likely focus on elucidating the intricate crosstalk between the mevalonate pathway and other metabolic pathways, as well as on the development of novel therapeutic strategies that target specific branches of this pathway for the treatment of a wide range of human diseases.

References

-

Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature, 343(6257), 425–430. [Link]

-

Mullen, P. J., Yu, R., Longo, J., Archer, M. C., & Penn, L. Z. (2016). The interplay between cell signalling and the mevalonate pathway in cancer. Nature Reviews Cancer, 16(11), 718–731. [Link]

-

Buhaescu, I., & Izzedine, H. (2007). Mevalonate pathway: a review of clinical and therapeutical implications. Clinical biochemistry, 40(9-10), 575–584. [Link]

-

Casey, P. J., & Seabra, M. C. (1996). Protein prenyltransferases. Journal of Biological Chemistry, 271(10), 5289–5292. [Link]

-

Thorn, C. F., Lamba, J. K., Lamba, V., Klein, T. E., & Altman, R. B. (2010). PharmGKB summary: voriconazole pathway. Pharmacogenetics and genomics, 20(4), 269–273. [Link]

-

Wang, K. (2015). The mevalonate pathway and its role in human health. Current drug targets, 16(13), 1431–1440. [Link]

Diagrams

Caption: The Farnesyl Pyrophosphate (FPP) Biosynthesis Pathway in Mammals.

Caption: Experimental Workflows for Studying the FPP Pathway.

cellular localization of farnesyl pyrophosphate synthesis

An In-depth Technical Guide on the Cellular Localization of Farnesyl Pyrophosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate pathway, serving as a precursor for the synthesis of a vast array of essential biomolecules, including sterols, dolichols, coenzyme Q, and prenylated proteins. The precise spatial organization of FPP synthesis within the cell is paramount for regulating these divergent metabolic fates. This technical guide provides a comprehensive exploration of the subcellular localization of FPP synthesis, detailing the key enzymes involved, the experimental methodologies used to elucidate their locations, and the functional implications for cellular physiology and drug development. We synthesize field-proven insights with established scientific literature to offer a robust resource for researchers navigating this complex area of cell biology.

Introduction: The Central Role of Farnesyl Pyrophosphate

The biosynthesis of isoprenoids is one of the most ancient and conserved metabolic pathways, essential for the function of all living organisms. At the heart of this pathway lies farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid pyrophosphate that represents a major metabolic branch point. FPP is synthesized by the enzyme farnesyl pyrophosphate synthase (FPPS), which catalyzes the sequential condensation of two molecules of isopentenyl pyrophosphate (IPP) with one molecule of dimethylallyl pyrophosphate (DMAPP).

The strategic importance of FPP is underscored by its diverse metabolic roles:

-

Sterol Biosynthesis: FPP is the immediate precursor for the synthesis of squalene, the first committed step in the biosynthesis of cholesterol and other sterols.

-

Dolichol Synthesis: It serves as a substrate for the synthesis of dolichol, a polyisoprenoid lipid carrier required for N-linked glycosylation of proteins.

-

Heme a and Ubiquinone Synthesis: The farnesyl moiety of FPP is essential for the biosynthesis of heme a and coenzyme Q (ubiquinone), critical components of the mitochondrial electron transport chain.

-

Protein Prenylation: FPP is a substrate for farnesyltransferase (FTase), which attaches a farnesyl group to the C-terminus of specific target proteins, including members of the Ras superfamily of small GTPases. This post-translational modification is crucial for proper protein localization and function.

Given these varied and vital roles, the subcellular compartmentalization of FPP synthesis is a key mechanism for regulating its allocation to different metabolic pathways. Understanding where FPP is synthesized is therefore fundamental to comprehending the intricate control of cellular metabolism and for the rational design of therapeutic interventions that target these pathways.

Subcellular Hubs of FPP Synthesis

Historically, FPP synthesis was considered a primarily cytosolic process. However, a growing body of evidence has revealed a more complex picture, with distinct pools of FPP being synthesized in multiple subcellular compartments. This section details the established and emerging sites of FPP synthesis.

The Cytosol: The Traditional Locus

The cytosol is a major site of FPP synthesis, where it is readily available for several key metabolic pathways. The cytosolic pool of FPPS is responsible for generating FPP destined for:

-

Sterol Biosynthesis: The enzymes of the cholesterol biosynthesis pathway downstream of FPP, such as squalene synthase, are localized to the endoplasmic reticulum (ER), and the cytosolic pool of FPP is thought to be the primary source for this pathway.

-

Protein Farnesylation: Farnesyltransferase, the enzyme responsible for protein farnesylation, is a cytosolic enzyme.

Mitochondria: A Hub for Respiratory Chain Components

A distinct pool of FPPS is also localized within the mitochondria. This mitochondrial localization is critical for the synthesis of components essential for the electron transport chain. Specifically, mitochondrial FPP is utilized for:

-

Ubiquinone (Coenzyme Q) Biosynthesis: The isoprenoid tail of ubiquinone is derived from FPP.

-

Heme a Biosynthesis: The farnesyl group of heme a is derived from FPP.

The presence of a dedicated mitochondrial pool of FPPS ensures a localized supply of this precursor for these vital mitochondrial functions, independent of the cytosolic pool.

Peroxisomes: An Emerging Site of FPP Synthesis

More recent research has identified peroxisomes as another site of FPP synthesis. Peroxisomal FPPS is thought to contribute to the overall cellular pool of FPP and may have specific roles that are still under investigation. The import of FPPS into peroxisomes is mediated by a C-terminal peroxisomal targeting signal (PTS1). The functional significance of the peroxisomal FPP pool is an active area of research, with potential links to dolichol synthesis and other metabolic processes.

A Dynamic and Interconnected System

It is crucial to view these subcellular pools of FPP synthesis not as isolated entities, but as part of a dynamic and interconnected network. The distribution of FPPS between these compartments can be influenced by cellular metabolic status and signaling cues, allowing for the flexible allocation of FPP to meet the cell's changing needs.

Methodologies for Elucidating Subcellular Localization

Determining the precise subcellular localization of FPPS is fundamental to understanding its function. A combination of biochemical and cell imaging techniques is typically employed to provide a comprehensive picture.

Subcellular Fractionation and Western Blotting

This classical biochemical technique involves the separation of different cellular organelles based on their physical properties (e.g., size, density) through differential centrifugation.

Experimental Protocol: Subcellular Fractionation

-

Cell Lysis: Homogenize cultured cells or tissues in an isotonic buffer to rupture the plasma membrane while keeping the organelles intact.

-

Differential Centrifugation:

-

Perform a low-speed spin (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and perform a medium-speed spin (e.g., 10,000 x g) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and perform a high-speed spin (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi) and peroxisomes. The final supernatant is the cytosolic fraction.

-

-

Protein Analysis:

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody specific for FPPS.

-

Probe the blot with antibodies against well-characterized marker proteins for each organelle (e.g., Tom20 for mitochondria, Calnexin for ER, PMP70 for peroxisomes, and GAPDH for cytosol) to assess the purity of the fractions.

-

Trustworthiness: The inclusion of organelle-specific markers is a self-validating control, ensuring the integrity of the fractionation procedure. The presence of the FPPS band in a particular fraction, along with the corresponding organelle marker and the absence of other markers, provides strong evidence for its localization in that compartment.

Data Presentation: Expected Results from Subcellular Fractionation

| Cellular Fraction | FPPS | Tom20 (Mitochondria) | Calnexin (ER) | PMP70 (Peroxisome) | GAPDH (Cytosol) |

| Whole Cell Lysate | + | + | + | + | + |

| Nuclear | - | - | - | - | - |

| Mitochondrial | + | + | - | - | - |

| Microsomal | +/- | - | + | +/- | - |

| Peroxisomal | + | - | - | + | - |

| Cytosolic | + | - | - | - | + |

Note: The presence of FPPS in the microsomal fraction can be variable and may depend on the cell type and specific experimental conditions.

Immunofluorescence Microscopy

This powerful imaging technique allows for the direct visualization of the subcellular localization of a protein in intact cells.

Experimental Protocol: Immunofluorescence Staining for FPPS

-

Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with a crosslinking agent like paraformaldehyde to preserve cellular architecture.

-

Permeabilization: Treat the cells with a detergent (e.g., Triton X-100 or saponin) to permeabilize the cell membranes, allowing antibodies to access intracellular antigens.

-

Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes FPPS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Organelle Co-staining (Optional but Recommended): To precisely identify the subcellular compartment, co-stain the cells with a fluorescent dye or an antibody against a known organelle marker (e.g., MitoTracker for mitochondria, an antibody against PDI for the ER, or an antibody against PMP70 for peroxisomes).

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal or epifluorescence microscope.

Expertise & Experience: The choice of permeabilization agent can be critical. Triton X-100 will permeabilize all cellular membranes, while a milder detergent like digitonin or saponin can be used for selective permeabilization of the plasma membrane, which can be useful for distinguishing between cytosolic and organellar pools of proteins.

Visualization of FPP Synthesis Pathways

Caption: Workflow for validating FPPS as a drug target.

Conclusion and Future Directions

The is a critical aspect of isoprenoid metabolism, with far-reaching implications for cellular physiology and disease. The traditional view of FPP synthesis as a solely cytosolic process has given way to a more nuanced understanding of a multi-compartmentalized system involving the cytosol, mitochondria, and peroxisomes. This intricate spatial organization allows for the precise regulation of FPP allocation to its diverse metabolic fates.

Future research in this field will likely focus on:

-

Dynamics of FPPS Trafficking: Elucidating the mechanisms that control the trafficking of FPPS between different organelles and how this is regulated by cellular signaling pathways.

-

Inter-organellar Communication: Investigating how the different subcellular pools of FPP communicate and coordinate with each other to maintain cellular homeostasis.

-

Compartment-Specific Inhibitors: Designing novel therapeutic agents that can selectively target FPPS in a specific subcellular compartment, potentially leading to more effective and less toxic drugs.

A thorough understanding of the subcellular landscape of FPP synthesis will continue to be a key driver of innovation in both basic cell biology and translational medicine.

References

-

Crick, D. C., & Waechter, C. J. (1995). Farnesyl pyrophosphate synthase is localized in mitochondria. Journal of Biological Chemistry, 270(12), 6696-6700. [Link]

-

Lange, B. M., & Ghassemian, M. (2003). Genome organization in Arabidopsis thaliana: a survey for genes involved in isoprenoid and phenylpropanoid metabolism. Plant Molecular Biology, 51(6), 925-948. [Link]

-

Krisans, S. K. (2002). Peroxisomal metabolism of farnesyl pyrophosphate and its derivatives. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1581(3), 135-144. [Link]

-

Kovacs, W. J., Olivier, L. M., & Krisans, S. K. (2002). Central role of peroxisomes in isoprenoid biosynthesis. Progress in Lipid Research, 41(5), 369-391. [Link]

The Pivotal Role of Farnesyl Pyrophosphate in Cellular Signaling: A Technical Guide

This in-depth technical guide explores the multifaceted biological functions of farnesyl pyrophosphate (FPP) in cellular signaling. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of FPP metabolism, its critical roles in post-translational modification, its function as a precursor to essential biomolecules, and its emerging direct signaling capabilities. We will delve into the causality behind experimental choices and provide detailed methodologies for studying FPP-mediated processes, ensuring a trustworthy and authoritative resource grounded in scientific literature.

Introduction: Farnesyl Pyrophosphate as a Central Hub in Isoprenoid Metabolism

Farnesyl pyrophosphate (FPP) is a 15-carbon isoprenoid intermediate that occupies a central and critical branch point in the mevalonate pathway.[1][2] This pathway is a highly conserved and essential metabolic route responsible for the synthesis of a vast array of isoprenoid compounds necessary for cellular function.[3][4] FPP's strategic position allows it to serve as a substrate for a multitude of downstream biosynthetic pathways, highlighting its importance in maintaining cellular homeostasis.

The synthesis of FPP is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS), which facilitates the sequential condensation of two molecules of isopentenyl pyrophosphate (IPP) with one molecule of dimethylallyl pyrophosphate (DMAPP).[5][6] The regulation of FPPS activity is a key control point in isoprenoid biosynthesis, with FPP itself acting as an allosteric regulator of the enzyme.[7]

This guide will elucidate the diverse signaling functions of FPP, from its well-established role in protein prenylation to its more recently discovered functions as a direct signaling molecule. Understanding the intricacies of FPP-mediated signaling is paramount for the development of novel therapeutic strategies targeting a range of diseases, including cancer and inflammatory disorders.

The Mevalonate Pathway and Farnesyl Pyrophosphate Synthesis

The mevalonate pathway begins with the conversion of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase, the rate-limiting enzyme in this pathway and the target of statin drugs.[1] Subsequent enzymatic steps lead to the formation of the five-carbon building blocks, IPP and DMAPP.[1] FPPS then catalyzes the following reactions:

-

DMAPP + IPP → Geranyl pyrophosphate (GPP) + PPi

-

GPP + IPP → Farnesyl pyrophosphate (FPP) + PPi

The regulation of this pathway is complex, involving feedback inhibition by downstream products, including FPP.[7] This tight regulation ensures a balanced supply of FPP for its various cellular fates.

Caption: The Mevalonate Pathway leading to FPP synthesis and its major downstream products.

FPP in Protein Prenylation: Anchoring Proteins for Signal Transduction

One of the most well-characterized signaling functions of FPP is its role as a lipid donor in protein farnesylation, a type of post-translational modification known as prenylation.[4][8][9] This process involves the covalent attachment of the 15-carbon farnesyl group from FPP to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[8][9]

The reaction is catalyzed by the enzyme farnesyltransferase (FTase).[8] Farnesylation increases the hydrophobicity of the modified protein, facilitating its anchoring to cellular membranes, which is often a prerequisite for its participation in signal transduction pathways.[4][9]

Key signaling proteins that are farnesylated include members of the Ras superfamily of small GTPases (e.g., Ras, Rho).[1][4] The proper localization and function of these proteins are critical for regulating cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of Ras farnesylation is a hallmark of many cancers, making FTase a significant target for anti-cancer drug development.[4]

Sources

- 1. Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDPS farnesyl diphosphate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Farnesyl Pyrophosphate: The Crossroads of Isoprenoid Metabolism and the Gateway to Cholesterol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Positioning Farnesyl Pyrophosphate in the Cellular Metabolic Landscape

The biosynthesis of cholesterol is a complex, multi-step process fundamental to cellular life, governed by the intricate mevalonate (MVA) pathway. This pathway is responsible for producing not only cholesterol but also a diverse array of non-sterol isoprenoids essential for various cellular functions.[1][2] Central to this entire network is farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid intermediate.[3] FPP is synthesized from the condensation of geranyl pyrophosphate (GPP) with isopentenyl pyrophosphate (IPP).[4] Its significance lies not merely as a stepping stone towards cholesterol, but as a critical metabolic hub.[4][5] The cellular fate of FPP dictates the flux of isoprenoids into either the sterol or non-sterol pathways, making it a point of intense regulatory control and a key target for pharmacological intervention.[4][6] This guide elucidates the pivotal role of FPP in cholesterol biosynthesis, explores its function as a branch-point metabolite, and details the scientific rationale and methodologies for its study and therapeutic targeting.

Part 1: The Committed Step—From Farnesyl Pyrophosphate to Squalene

The conversion of FPP to squalene is the first enzymatic step exclusively committed to the biosynthesis of sterols, including cholesterol.[6][7][8] This irreversible reaction effectively channels FPP away from the non-sterol pathways and directs it towards the complex cyclization reactions that ultimately yield the cholesterol molecule.

The Gatekeeper Enzyme: Squalene Synthase (FDFT1)

The enzyme responsible for this critical conversion is Squalene Synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1).[7][9] Located on the membrane of the endoplasmic reticulum, SQS catalyzes a unique "head-to-head" condensation of two FPP molecules.[4][7]

The reaction proceeds in two distinct steps:

-

Condensation: Two molecules of FPP are condensed to form the intermediate, presqualene pyrophosphate (PSPP).[7]

-

Reduction and Rearrangement: The pyrophosphate group is removed from PSPP, and the resulting carbocation undergoes a rearrangement, followed by a reduction using NADPH as the electron donor, to yield the final product, squalene.[7][10]

This two-step mechanism, catalyzed by a single enzyme, is a crucial control point. By committing FPP to the sterol pathway, SQS activity directly influences the pool of FPP available for other essential cellular processes.[7]

Part 2: A Critical Metabolic Crossroads

Farnesyl pyrophosphate's importance extends far beyond its role as a cholesterol precursor. It stands at a major metabolic branch-point, where the cell allocates isoprenoid units to a variety of essential non-sterol pathways.[3][4][11] Understanding this divergence is critical for drug development, as inhibiting the MVA pathway upstream of FPP (e.g., with statins) impacts all of these downstream products, whereas targeting enzymes after FPP offers greater specificity.[4][12]

Alternative Fates of Farnesyl Pyrophosphate

-

Protein Prenylation: FPP is the substrate for farnesyltransferase, which attaches the 15-carbon farnesyl group to proteins, a crucial post-translational modification for membrane localization and function of key signaling proteins like the Ras family.[1][4] FPP can also be converted to geranylgeranyl pyrophosphate (GGPP), which is used to prenylate other proteins, including Rho family GTPases.[4]

-

Dolichol Synthesis: Dolichols are long-chain polyisoprenoid alcohols essential for the synthesis of N-linked glycoproteins, a fundamental process for protein folding and trafficking.[2][4]

-

Ubiquinone (Coenzyme Q10) Synthesis: The polyisoprenoid tail of Coenzyme Q10, a vital component of the mitochondrial electron transport chain, is derived from FPP.[2][4]

-

Heme A Synthesis: FPP is a precursor for the farnesyl tail of Heme A, a component of cytochrome c oxidase (Complex IV) in the respiratory chain.[2][4]

| Metabolic Pathway | Key Enzyme/Process | End Product(s) | Cellular Function |

| Sterol Synthesis | Squalene Synthase (FDFT1) | Squalene, Lanosterol, Cholesterol | Membrane structure, steroid hormone synthesis[9][13] |

| Protein Farnesylation | Farnesyltransferase (FTase) | Farnesylated Proteins (e.g., Ras) | Signal transduction, membrane anchoring[1][4] |

| Protein Geranylgeranylation | Geranylgeranyltransferase (GGTase) | Geranylgeranylated Proteins (e.g., Rho) | Cytoskeletal regulation, cell signaling[4] |

| Dolichol Synthesis | Various | Dolichol Phosphate | N-linked glycosylation of proteins[2][4] |

| Ubiquinone Synthesis | Various | Coenzyme Q10 | Mitochondrial electron transport[2][4] |

Table 1: The Divergent Metabolic Fates of Farnesyl Pyrophosphate (FPP)

Part 3: Pharmacological Targeting of FPP Metabolism

The central, multi-functional role of FPP makes the enzymes that utilize it attractive targets for drug development. While statins, which inhibit HMG-CoA reductase, are highly effective at lowering cholesterol, their upstream position means they deplete the cell of all FPP-derived isoprenoids, which can contribute to side effects.

Squalene Synthase Inhibitors: A Targeted Approach

Inhibiting SQS presents a more targeted strategy for lowering cholesterol.[12] Because SQS acts downstream of the FPP branch-point, its inhibition specifically blocks cholesterol synthesis without affecting the production of essential non-sterol isoprenoids like dolichols and ubiquinone.[4][9][14] This is hypothesized to offer a better side-effect profile compared to statins.[12]

Several classes of SQS inhibitors have been developed, including:

-

Zaragozic Acids: Potent, natural product inhibitors that act as transition-state analogs.[15]

-

Quinuclidine Derivatives: Synthetic inhibitors designed to mimic the substrate.

-

Benzoxazepine Derivatives: A class that includes lapaquistat (TAK-475), which has undergone clinical trials.[4]

The primary mechanism by which SQS inhibitors lower circulating LDL-cholesterol is similar to that of statins: by reducing intrahepatic cholesterol synthesis, they cause an upregulation of hepatic LDL receptors, which increases the clearance of LDL from the bloodstream.[14]

Part 4: Experimental Methodologies

Evaluating the activity of SQS is fundamental to screening for inhibitors and understanding the regulation of cholesterol biosynthesis. A common and robust method is a continuous spectrophotometric assay that measures the consumption of the NADPH cofactor.

Protocol: Spectrophotometric Assay of Squalene Synthase Activity

This protocol describes a method for determining SQS activity in a microsomal preparation by monitoring the decrease in NADPH absorbance at 340 nm.

1. Reagent and Sample Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), containing 10 mM MgCl₂, and 10 mM KF (as a phosphatase inhibitor).[16] Keep on ice.

-

NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the Assay Buffer. Determine the precise concentration spectrophotometrically (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹). Store protected from light on ice.

-

Farnesyl Pyrophosphate (FPP) Stock Solution: Prepare a 5 mM stock solution of FPP in Assay Buffer. Store on ice.

-

Enzyme Preparation (Microsomes): Isolate microsomal fractions from cultured cells or liver tissue using standard differential centrifugation protocols. Resuspend the final microsomal pellet in Assay Buffer and determine the total protein concentration (e.g., via Bradford or BCA assay). Aliquot and store at -80°C.

-

Test Compound (Inhibitor) Stock: Prepare a concentrated stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Prepare a serial dilution series.

2. Assay Procedure:

-

The assay is performed in a 96-well UV-transparent microplate.

-

Set up the reaction mixture in each well as described in Table 2. To initiate the reaction by adding the substrate (FPP) is considered best practice to ensure all other components are present and equilibrated.

-

Causality Note: A "no FPP" control is essential to measure any background NADPH oxidase activity in the microsomal preparation, ensuring that the measured rate is specific to SQS. The "no enzyme" control validates that the reaction is enzyme-dependent.

| Component | Volume (µL) | Final Concentration |

| Assay Buffer | Variable (to 200 µL) | - |

| Microsomal Preparation | 10-50 µL | 50-200 µg protein |

| Test Compound or Vehicle | 2 µL | Variable |

| NADPH (from 10 mM stock) | 4 µL | 200 µM |

| Pre-incubate at 37°C for 5 minutes | ||

| FPP (from 5 mM stock) | 4 µL | 100 µM |

| Total Volume | 200 µL |

Table 2: Squalene Synthase Reaction Mixture

3. Data Acquisition:

-

Immediately place the microplate into a microplate reader pre-heated to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

4. Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mAbs/min).

-

Correct the rate of each sample by subtracting the rate from the "no FPP" control.

-

Convert the rate from mAbs/min to µmol/min/mg using the Beer-Lambert law:

-

Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Protein])

-

Where: ε = 6.22 mM⁻¹cm⁻¹, l = path length (cm), [Protein] = protein concentration (mg/mL).

-

-

For inhibitor studies, plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

Farnesyl pyrophosphate is far more than a simple intermediate in cholesterol synthesis; it is a master regulator of isoprenoid metabolism. Its position at the nexus of the sterol and non-sterol pathways endows it with a profound influence over a multitude of critical cellular functions, from signal transduction to energy metabolism and protein synthesis. The enzyme squalene synthase, which catalyzes the first committed step toward cholesterol, serves as the gatekeeper that directs FPP's fate. This unique biochemical position makes SQS a highly rational target for the development of next-generation cholesterol-lowering therapies. A thorough understanding of FPP's multifaceted role is therefore indispensable for researchers and clinicians working to unravel the complexities of lipid metabolism and develop safer, more targeted therapeutic interventions.

References

-

Li, S., et al. (2022). Farnesyl pyrophosphate is a new danger signal inducing acute cell death. PLoS Biology. Available at: [Link]

-

Nguyen, T. T., et al. (2020). Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironment. ResearchGate. Available at: [Link]

-

Crouse, G. F., et al. (1999). Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Vukmanovic, S., et al. (2014). Farnesyl Pyrophosphate Inhibits Epithelialization and Wound Healing through the Glucocorticoid Receptor. Journal of Biological Chemistry. Available at: [Link]

-

Health Sciences. (2025). Farnesyl Pyrophosphate: Significance and symbolism. Health Sciences. Available at: [Link]

-

Ryu, J., et al. (2011). Farnesyl pyrophosphate regulates adipocyte functions as an endogenous PPARγ agonist. Biochemical Journal. Available at: [Link]

-

Let's Talk Academy. (2025). Farnesyl Pyrophosphate: The Branch Point in Sesquiterpene and Triterpene Biosynthesis. CSIR NET LIFE SCIENCE COACHING. Available at: [Link]

-

Patsnap. (2024). What are SQS inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Rauf, A., et al. (2024). Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Farnesyl-diphosphate farnesyltransferase. Wikipedia. Available at: [Link]

-

Hinton, C. V., et al. (2004). Enzymatic conversion of farnesyl pyrophosphate to cholesterol. ResearchGate. Available at: [Link]

-

Pan, J. J., et al. (2015). Biosynthesis of Squalene from Farnesyl Diphosphate in Bacteria: Three Steps Catalyzed by Three Enzymes. ACS Central Science. Available at: [Link]

-

Davidson, M. H. (2002). Squalene synthase inhibitors: clinical pharmacology and cholesterol-lowering potential. Expert Opinion on Investigational Drugs. Available at: [Link]

-

Abedin, M. J., et al. (2003). Transcriptional regulation of farnesyl pyrophosphate synthase by liver X receptors. Steroids. Available at: [Link]

- Chappell, J., et al. (2003). Methods for determining squalene synthase activity. Google Patents.

-

Lee, C. S., et al. (2016). Skin Metabolite, Farnesyl Pyrophosphate, Regulates Epidermal Response to Inflammation, Oxidative Stress and Migration. PLoS ONE. Available at: [Link]

-

Crouse, G. F., et al. (1999). Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions. Department of Biochemistry and Biophysics. Available at: [Link]

-

Elabscience. (n.d.). Squalene Synthase (SQS) Activity Colorimetric Assay Kit. Elabscience. Available at: [Link]

-

Ovid. (n.d.). Regulation of cholesterol biosynthesis and lipid metabolism. Steroids. Available at: [Link]

-

Tansey, T. R., & Shechter, I. (2001). Squalene synthase: structure and regulation. Progress in Nucleic Acid Research and Molecular Biology. Available at: [Link]

-

Shechter, I., et al. (1972). Solubilization and Purification of trans-Farnesyl Pyrophosphate-Squalene Synthetase. Journal of Biological Chemistry. Available at: [Link]

-

Packard, C. J., & Gaw, A. (2003). Squalene synthase inhibitors. British Journal of Pharmacology. Available at: [Link]

-

Kukkou, A. I., et al. (1996). Towards the characterization of squalene synthase activity in extracts of Zymomonas mobilis. FEMS Microbiology Letters. Available at: [Link]

-

M-CSA. (n.d.). Squalene synthase. M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]

-

Proteopedia. (2024). Squalene synthase. Proteopedia, life in 3D. Available at: [Link]

-

Ligor, M., et al. (2024). A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS. MDPI. Available at: [Link]

-

Kourounakis, A. P., et al. (2011). Squalene Synthase Inhibitors: An Update on the Search for New Antihyperlipidemic and Antiatherosclerotic Agents. Current Medicinal Chemistry. Available at: [Link]

-

Lauchner, A., et al. (2020). Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz. Plant Direct. Available at: [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. ovid.com [ovid.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. mdpi.com [mdpi.com]

- 5. Farnesyl Pyrophosphate Inhibits Epithelialization and Wound Healing through the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 8. proteopedia.org [proteopedia.org]

- 9. researchgate.net [researchgate.net]

- 10. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 11. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are SQS inhibitors and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. academic.oup.com [academic.oup.com]

The Isoprenoid Keystone: A Technical Guide to the Discovery and Enduring Significance of Farnesyl Pyrophosphate

Abstract

Farnesyl pyrophosphate (FPP) stands as a pivotal branch-point metabolite in the vast and ancient isoprenoid biosynthetic pathway. This guide provides a comprehensive exploration of the historical discoveries that unveiled the significance of FPP, from its initial identification as an intermediate in cholesterol biosynthesis to its recognition as a critical substrate for protein prenylation and a precursor to a diverse array of essential biomolecules. We will delve into the seminal experiments of Nobel laureates, the elucidation of the enzymatic machinery governing FPP synthesis and utilization, and the evolution of analytical techniques that have propelled our understanding of this multifaceted molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the foundations and ongoing frontiers of farnesyl pyrophosphate research.

The Dawn of Isoprenoid Research: Unraveling the Mevalonate Pathway

The story of farnesyl pyrophosphate is inextricably linked to the quest to understand the biosynthesis of cholesterol, a complex molecule whose intricate structure fascinated and challenged early biochemists. The groundbreaking work of Konrad Bloch and Feodor Lynen, who shared the Nobel Prize in Physiology or Medicine in 1964, laid the foundational framework for our understanding of isoprenoid metabolism.[1][2]

Their research, conducted through meticulous and innovative use of radioisotopic tracers, demonstrated that the seemingly complex carbon skeleton of cholesterol was assembled from simple two-carbon acetate units.[2] Lynen's crucial contribution was the identification of "activated acetic acid" as acetyl-Coenzyme A (acetyl-CoA), the fundamental building block for both fatty acid and isoprenoid biosynthesis.[3]

The key breakthrough in connecting acetate to the isoprenoid pathway was the discovery of mevalonic acid (MVA). Through elegant labeling experiments, George Popják and Sir John Cornforth were instrumental in demonstrating that MVA was a direct precursor to squalene, a C30 isoprenoid that cyclizes to form lanosterol, the immediate precursor to cholesterol.

The journey from mevalonic acid to the central C15 intermediate, farnesyl pyrophosphate, involved the identification of several phosphorylated intermediates. It was through the collective efforts of these pioneers that the initial steps of the mevalonate pathway were elucidated, revealing a conserved biosynthetic route essential for all higher organisms.

Core Experimental Insight: Isotope Tracing in Cholesterol Biosynthesis

The elucidation of the mevalonate pathway was a triumph of early biochemical detective work, heavily reliant on the use of radioisotopes to trace the metabolic fate of precursor molecules. The fundamental principle of these experiments was to introduce a labeled precursor (e.g., ¹⁴C-acetate) into a biological system (such as liver slices or yeast extracts) and then painstakingly isolate and degrade the resulting cholesterol molecule to determine the position of the radioactive label.

The Central Intermediate: Discovery and Characterization of Farnesyl Pyrophosphate

As the intermediates of the mevalonate pathway were progressively identified, a C15 pyrophosphorylated compound emerged as a critical branch point. This molecule, farnesyl pyrophosphate (FPP), was found to be the immediate precursor to squalene, formed by the head-to-head condensation of two FPP molecules.[2]

FPP itself is synthesized by the sequential head-to-tail condensation of isopentenyl pyrophosphate (IPP), the five-carbon "isoprene unit," with its isomer dimethylallyl pyrophosphate (DMAPP) and the resulting geranyl pyrophosphate (GPP).[4] This critical chain elongation is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS).

The structural elucidation of FPP and its precursors was a significant achievement, relying on a combination of chemical degradation, spectroscopic analysis, and enzymatic synthesis. The stereochemical intricacies of the enzymatic reactions involved in FPP biosynthesis were elegantly unraveled by Sir John Cornforth, who received the Nobel Prize in Chemistry in 1975 for his work on the stereochemistry of enzyme-catalyzed reactions.[5] His research, conducted in collaboration with George Popják, provided profound insights into the precise three-dimensional course of these fundamental biological transformations.[6]

Farnesyl Pyrophosphate Synthase: The Master Builder

Farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate synthase, is the key enzyme responsible for the synthesis of FPP.[7] The purification and characterization of FPPS from various sources, including yeast and avian liver, were crucial steps in understanding its enzymatic mechanism.[7][8]

FPPS catalyzes two sequential condensation reactions:

-

DMAPP + IPP → Geranyl Pyrophosphate (GPP) + PPi

-

GPP + IPP → Farnesyl Pyrophosphate (FPP) + PPi

These reactions proceed via a carbocation mechanism, which is initiated by the ionization of the allylic pyrophosphate substrate (DMAPP or GPP). The resulting allylic carbocation is then attacked by the double bond of IPP. Subsequent deprotonation generates the elongated allylic pyrophosphate product.

A Parallel Universe: The Discovery of the Non-Mevalonate (DXP) Pathway

For decades, the mevalonate pathway was considered the sole route for the biosynthesis of IPP and DMAPP. However, in the 1990s, the pioneering work of Michel Rohmer and his colleagues led to the discovery of an entirely independent pathway in bacteria, green algae, and the plastids of higher plants.[4][9] This alternative route, known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway or the non-mevalonate pathway, utilizes different precursors and a distinct set of enzymes.[3][4][9][10][11][12][13][14][15]

The discovery of the DXP pathway was a paradigm shift in our understanding of isoprenoid biosynthesis and revealed a fundamental metabolic dichotomy between different domains of life. The absence of this pathway in humans makes its enzymes attractive targets for the development of novel antibiotics and antimalarial drugs.[4][16]

Beyond Sterols: The Discovery of Protein Prenylation

Perhaps one of the most significant discoveries in FPP research was the realization that this isoprenoid intermediate is not solely dedicated to the synthesis of sterols and other traditional isoprenoids. In the 1980s, groundbreaking research by Michael Brown and Joseph Goldstein, who had previously won the Nobel Prize for their work on cholesterol metabolism, revealed that FPP is also a substrate for a novel type of post-translational modification: protein prenylation.

They discovered that certain proteins, including the Ras family of small GTPases, are covalently modified by the attachment of a farnesyl group to a cysteine residue near their C-terminus. This lipid modification, termed farnesylation, is catalyzed by the enzyme protein farnesyltransferase (FTase). A related modification, geranylgeranylation, involves the attachment of a 20-carbon geranylgeranyl group, also derived from the isoprenoid pathway, and is catalyzed by geranylgeranyltransferases (GGTases).

The discovery of protein prenylation unveiled a crucial mechanism for anchoring proteins to cellular membranes, a prerequisite for their proper localization and function in signal transduction pathways. The finding that the oncoprotein Ras requires farnesylation for its transforming activity immediately positioned FTase as a compelling target for anticancer drug development.

The Farnesyltransferase Reaction

Protein farnesyltransferase recognizes a C-terminal "CaaX box" motif in its substrate proteins, where 'C' is the cysteine that becomes farnesylated, 'a' is typically an aliphatic amino acid, and 'X' can be one of several amino acids. The enzyme catalyzes the formation of a stable thioether linkage between the farnesyl group of FPP and the sulfhydryl group of the cysteine residue.

Therapeutic Targeting of the FPP Hub

The central role of FPP in multiple essential biosynthetic pathways has made the enzymes that produce and consume it highly attractive targets for therapeutic intervention.

Farnesyltransferase Inhibitors (FTIs) in Oncology